Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is an organic compound with the molecular formula C12H15NO3S and a molecular weight of 253.32 g/mol . This compound is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. It is typically found as a white to pale yellow solid or a colorless to pale yellow oily liquid[2][2]. The compound is soluble in organic solvents such as alcohols and ketones[2][2].
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route for Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate involves the reaction of 4-methylpent-2-enal with thiazole-4-carboxylic acid ethyl ester[2][2]. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation[2][2].
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole ring allows for substitution reactions, where different substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacological agent with antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique aromatic properties[][2].
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- Ethyl 2-fluorothiazole-4-carboxylate
- Ethyl 2-methylthiazole-4-carboxylate
- Ethyl 2-bromothiazole-4-carboxylate
Comparison: Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is unique due to its specific substituents on the thiazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
ethyl 2-[(E)-4-methylpent-2-enoyl]-1,3-thiazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-4-16-12(15)9-7-17-11(13-9)10(14)6-5-8(2)3/h5-8H,4H2,1-3H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMCSYZGDZAHMF-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(=O)C=CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CSC(=N1)C(=O)/C=C/C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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